N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine
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Overview
Description
N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine is an organic compound with the molecular formula C13H28N2 and a molecular weight of 212.37 g/mol . This compound belongs to the piperidine class, which is characterized by a six-membered ring containing five methylene bridges and one amine bridge . Piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with diethylamine and 2-methylpropyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated compounds, alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine .
- N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine .
- N-(piperidine-4-yl) benzamide compounds .
Uniqueness
This compound is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine (often referred to as DEMPA) is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
DEMPA has the molecular formula C13H28N2 and a molecular weight of 214.38 g/mol. Its structure features a piperidine ring substituted with diethyl and 2-methylpropyl groups, which significantly influence its biological properties.
Research indicates that DEMPAs may interact with various neurotransmitter systems, particularly those involving histamine and other central nervous system (CNS) neurotransmitters. Piperidine derivatives are known to exhibit diverse pharmacological effects, including modulation of receptor activity.
Biological Activities
Case Study 1: Histamine H3 Receptor Antagonism
In a controlled study using guinea pig jejunum tissues, DEMPAs exhibited significant antagonist activity at H3 receptors, leading to increased neurotransmitter release. The measured potency was comparable to established H3 antagonists, suggesting therapeutic potential in treating CNS disorders .
Case Study 2: Antiproliferative Effects
A series of experiments assessed the antiproliferative effects of DEMPAs against several cancer cell lines. The results indicated that modifications to the piperidine structure could lead to enhanced efficacy, with some derivatives showing IC50 values below 10 µM against specific cancer types .
Table 1: Biological Activity Summary of DEMPAs
Activity Type | Observed Effect | Reference |
---|---|---|
Histamine H3 Antagonism | Potent antagonist activity | |
Antiproliferative Activity | IC50 < 10 µM in cancer cell lines | |
Anti-inflammatory Effects | Reduced NO production |
Table 2: Structure-Activity Relationship (SAR) Findings
Compound Variation | Observed Potency (pA2) | Activity Type |
---|---|---|
Basic DEMPAs | 7.79 | H3 Receptor Antagonism |
Substituted Derivative A | 8.06 | H3 Receptor Antagonism |
Substituted Derivative B | IC50 < 10 µM | Antiproliferative Activity |
Properties
Molecular Formula |
C13H28N2 |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N,N-diethyl-4-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-5-15(6-2)13(11-12(3)4)7-9-14-10-8-13/h12,14H,5-11H2,1-4H3 |
InChI Key |
SWLZPTPJLXDVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(CCNCC1)CC(C)C |
Origin of Product |
United States |
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